molecular formula C15H15N B11893051 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine CAS No. 62736-77-0

1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine

Cat. No.: B11893051
CAS No.: 62736-77-0
M. Wt: 209.29 g/mol
InChI Key: NEIYZGBJZVEFNY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trimethylbenzaldehyde with pyridine derivatives can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the indeno[2,1-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine can be compared with other similar compounds, such as:

    1,4,7-Trimethyl-9H-indeno[2,1-c]pyridine: Differing by the position of the methyl group at position 7 instead of 6.

    9H-Indeno[2,1-c]pyridin-9-one: Featuring a ketone group at position 9.

    9H-Indeno[2,1-c]pyridine: Lacking the methyl substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

62736-77-0

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1,4,6-trimethyl-9H-indeno[2,1-c]pyridine

InChI

InChI=1S/C15H15N/c1-9-4-5-12-7-13-11(3)16-8-10(2)15(13)14(12)6-9/h4-6,8H,7H2,1-3H3

InChI Key

NEIYZGBJZVEFNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=C2C(=CN=C3C)C)C=C1

Origin of Product

United States

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